![molecular formula C18H13ClN2O2 B12541680 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-17-1](/img/structure/B12541680.png)
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a 2-(5-methyl-2-nitrophenyl)ethenyl group at the third position of the quinoline ring.
Méthodes De Préparation
The synthesis of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial and antiviral agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. Their stability and reactivity make them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparaison Avec Des Composés Similaires
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the 2-(5-methyl-2-nitrophenyl)ethenyl group, making it less complex and potentially less active in biological systems.
3-[2-(5-Methyl-2-nitrophenyl)ethenyl]quinoline: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
2-Chloro-3-[2-(2-nitrophenyl)ethenyl]quinoline: Similar structure but with a different substitution pattern on the phenyl ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
820977-17-1 |
|---|---|
Formule moléculaire |
C18H13ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3 |
Clé InChI |
LSCLPYMYVXOKJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


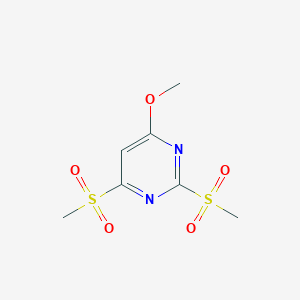
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
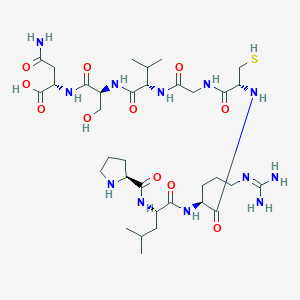
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
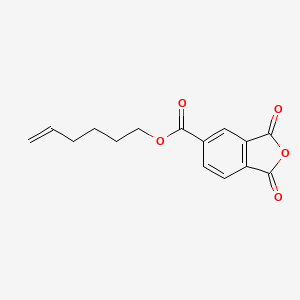
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
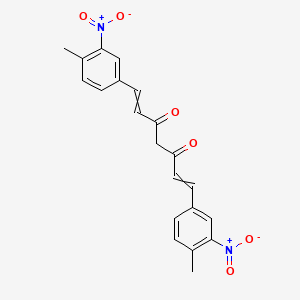
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)

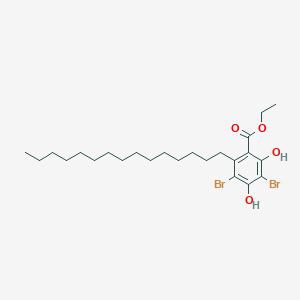
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
